Nikkomycin pseudo-J

概要

説明

Nikkomycin pseudo-J is a tripeptide derivative belonging to the nikkomycin class of compounds. These compounds are naturally occurring peptidyl nucleoside antibiotics produced by various Streptomyces species. This compound exhibits potent antifungal and anti-insect activities by inhibiting chitin synthase, an enzyme crucial for the biosynthesis of chitin, a key component of fungal cell walls and insect exoskeletons .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of nikkomycin pseudo-J involves the construction of a peptidyl nucleoside structure. The synthetic route typically starts with the preparation of the nucleoside moiety, followed by the attachment of the peptide chain. The key steps include glycosylation, peptide coupling, and deprotection reactions. Specific reagents and conditions vary depending on the desired analogs and the complexity of the synthesis .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using high-yielding strains of Streptomyces ansochromogenesThe fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

化学反応の分析

Types of Reactions

Nikkomycin pseudo-J undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different biological activities and stability profiles .

科学的研究の応用

Scientific Research Applications

The applications of Nikkomycin pseudo-J span various fields, including chemistry, biology, medicine, and industry:

1. Chemistry

- Model Compound : Used for studying peptidyl nucleoside synthesis and chitin synthase inhibition.

- Synthesis Studies : Explored in the design and synthesis of analogs for enhanced biological activity .

2. Biology

- Chitin Studies : Investigated for its role in maintaining fungal cell wall integrity and insect exoskeleton formation.

- Signal Molecule Research : The butenolide signaling system regulating nikkomycin biosynthesis has been identified, highlighting its complex regulatory mechanisms .

3. Medicine

- Antifungal Agent : Explored as a potential treatment for infections caused by fungi such as Candida albicans and Aspergillus species. Case studies have demonstrated its efficacy against these pathogens .

- Combination Therapies : Research into combining this compound with other antifungal agents to enhance therapeutic effectiveness is ongoing.

4. Industry

- Agricultural Applications : Investigated for use as an insecticide and fungicide due to its ability to inhibit chitin synthesis in pests .

- Biopesticides : Potential development as a biopesticide for sustainable agricultural practices.

Case Study 1: Antifungal Efficacy Against Candida albicans

A study examined the antifungal activity of this compound against Candida albicans, demonstrating a significant reduction in fungal growth at concentrations as low as 10 µg/mL. The mechanism was attributed to its ability to inhibit chitin synthesis, leading to structural integrity loss in fungal cell walls.

Case Study 2: Insecticidal Activity

In another investigation, this compound was tested against various insect larvae. Results indicated that exposure to the compound led to high mortality rates within 48 hours due to impaired exoskeleton development caused by chitin synthesis inhibition. This study supports its potential as a natural insecticide .

Comparative Data Table

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Model Compound | Effective in studying peptidyl nucleoside synthesis |

| Biology | Chitin Studies | Essential for understanding fungal cell wall integrity |

| Medicine | Antifungal Agent | Significant activity against Candida albicans at low concentrations |

| Industry | Biopesticide | High efficacy against insect larvae; potential for sustainable agriculture |

作用機序

Nikkomycin pseudo-J exerts its biological activity by competitively inhibiting chitin synthase, an enzyme responsible for the polymerization of N-acetylglucosamine into chitin. By binding to the active site of chitin synthase, this compound prevents the formation of chitin, leading to weakened cell walls in fungi and compromised exoskeletons in insects. This inhibition results in osmotic sensitivity, abnormal morphology, and growth arrest in the target organisms .

類似化合物との比較

Similar Compounds

Nikkomycin pseudo-J is structurally related to other nikkomycins, such as nikkomycin X and nikkomycin Z. These compounds share a similar peptidyl nucleoside structure and mechanism of action but differ in their specific peptide and nucleoside components .

Uniqueness

This compound is unique due to its specific tripeptide structure, which imparts distinct biological activities and stability profiles compared to other nikkomycins. Its C-glycosidic linkage between uracil and 5-amino-5-deoxy-D-tf/fo-furanuronic acid is a notable feature that distinguishes it from other analogs .

生物活性

Nikkomycin pseudo-J (psi-J) is a member of the nikkomycin family, which are naturally occurring peptidyl nucleoside antibiotics. This compound has garnered interest due to its structural similarities to other nikkomycins and its potential biological activities, particularly against fungal pathogens. This article provides an in-depth examination of the biological activity of this compound, supported by relevant data tables and research findings.

Structural Characteristics

This compound is structurally characterized by a C-glycosidic bond between uracil and 5-amino-5-deoxy-D-allo-furanuronic acid, distinguishing it from its analogs, nikkomycins Z and J, which contain N-glycosidic bonds. This structural modification may influence its biological activity and efficacy against various pathogens .

Antifungal Properties

This compound has been primarily studied for its antifungal properties. The following table summarizes the antifungal activity of this compound compared to other nikkomycins:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | Data not available |

| Nikkomycin Z | Candida auris | 0.125 - >64 mg/L |

| Nikkomycin J | Aspergillus species | Data not available |

While specific MIC data for this compound against major fungal pathogens is limited, studies indicate that related compounds like nikkomycin Z show significant antifungal activity, which may suggest potential for psi-J as well .

The primary mechanism through which nikkomycins exert their antifungal effects is by inhibiting chitin synthase, an enzyme critical for fungal cell wall synthesis. This inhibition disrupts the integrity of the fungal cell wall, leading to cell lysis and death. The unique C-glycosidic bond in this compound may affect its binding affinity to chitin synthase compared to its analogs .

Research Findings

- Production Enhancement : Research has demonstrated that increasing the genetic dosage of the nikkomycin biosynthetic gene cluster in Streptomyces ansochromogenes can significantly enhance the production of various nikkomycins, including potential increases in the yield of this compound .

- Comparative Studies : A study comparing the biological activities of new nikkomycins indicated that while nikkomycin pseudo-Z showed lower activity than other variants, the specific activity levels for this compound remain under investigation .

- Case Studies : In preclinical models involving murine subjects, related compounds like nikkomycin Z have shown promising results against systemic fungal infections such as coccidioidomycosis and histoplasmosis. These findings raise questions about the potential use of this compound in similar therapeutic contexts .

特性

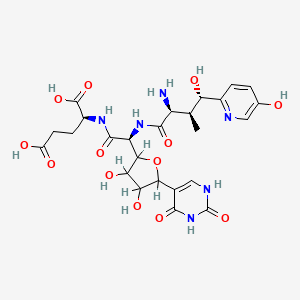

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N6O13/c1-8(16(35)11-3-2-9(32)6-27-11)14(26)22(39)30-15(23(40)29-12(24(41)42)4-5-13(33)34)20-18(37)17(36)19(44-20)10-7-28-25(43)31-21(10)38/h2-3,6-8,12,14-20,32,35-37H,4-5,26H2,1H3,(H,29,40)(H,30,39)(H,33,34)(H,41,42)(H2,28,31,38,43)/t8-,12-,14-,15-,16-,17?,18?,19?,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCOQJINVKEJCM-RXFLJLMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=NC=C(C=C1)O)O)[C@@H](C(=O)N[C@@H](C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N6O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120796-22-7 | |

| Record name | Nikkomycin pseudo-J | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120796227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。